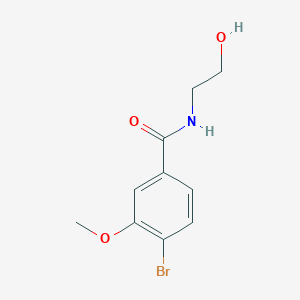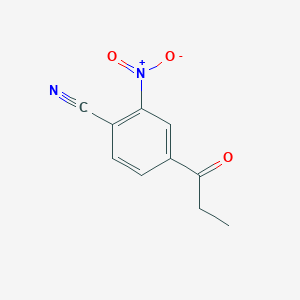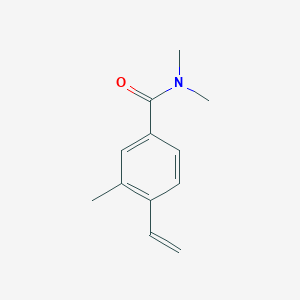
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Vue d'ensemble
Description
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide (4-Br-HE-3-MeO-BzA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated derivative of N-hydroxyethylbenzamide, a class of compounds known for their wide range of biological activities. 4-Br-HE-3-MeO-BzA has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential to be used as an anti-cancer drug.
Applications De Recherche Scientifique
4-Br-HE-3-MeO-BzA has been studied for its potential applications in scientific research. It has been found to modulate the activity of several enzymes and receptors, including protein kinase C, cyclooxygenase-2, and the serotonin 5-HT2A receptor. In addition, it has been investigated for its potential to be used as an anti-cancer drug.
Mécanisme D'action
The exact mechanism of action of 4-Br-HE-3-MeO-BzA is not fully understood. However, it is believed that its brominated structure allows it to interact with several enzymes and receptors, thus modulating their activity. For example, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to inhibit the activity of the cyclooxygenase-2 enzyme, which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Br-HE-3-MeO-BzA are still being studied. However, it has been found to modulate the activity of several enzymes and receptors, as well as to have anti-cancer properties. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-Br-HE-3-MeO-BzA has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. In addition, it has been found to modulate the activity of several enzymes and receptors, thus making it a useful tool for studying the biological effects of these molecules. However, it also has some limitations. For example, it is a relatively expensive compound, and its exact mechanism of action is still not fully understood.
Orientations Futures
There are several potential future directions for 4-Br-HE-3-MeO-BzA. Further research could be conducted to better understand its mechanism of action, as well as to explore its potential applications in the treatment of various diseases. In addition, further studies could be conducted to investigate its potential as an anti-cancer drug, as well as to explore its potential to modulate the activity of other enzymes and receptors. Finally, research could be conducted to explore its potential as a tool for studying the biological effects of various molecules.
Propriétés
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFSPXYRUYTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)

![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)


![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)


![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)